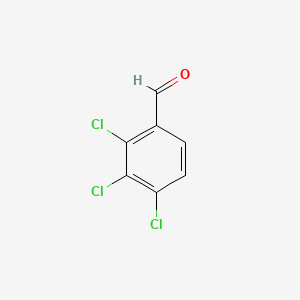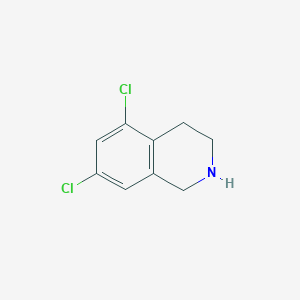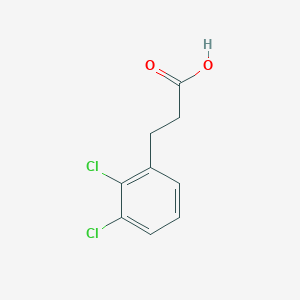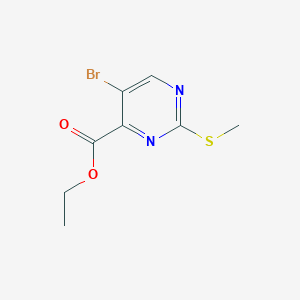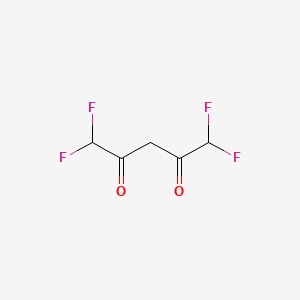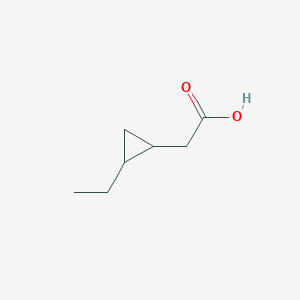
Ácido 2-(2-Etilciclopropil)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethylcyclopropyl)acetic acid is an organic compound with the molecular formula C7H12O2. It is characterized by the presence of a cyclopropyl ring substituted with an ethyl group and an acetic acid moiety. This compound is known for its interesting physical and chemical properties, making it a subject of study in various scientific fields.
Aplicaciones Científicas De Investigación
2-(2-Ethylcyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It’s worth noting that acetic acid and its derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Acetic acid, a related compound, is known to interact with various enzymes and receptors, potentially altering their function .
Biochemical Pathways
For instance, acetic acid is a key molecule in metabolism, linking nutrient balance and cellular stress responses with gene transcription and protein function . Acetic acid is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases .
Pharmacokinetics
The pharmacokinetics of non-steroidal anti-inflammatory drugs (nsaids), which include many acetic acid derivatives, are often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .
Result of Action
Acetic acid and its derivatives are known to have various effects, including antimicrobial, antiviral, and anti-inflammatory activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Ethylcyclopropyl)acetic acid. For instance, the presence of acetic acid in aqueous forms can pose significant problems due to its acidic nature . The separation of acetic acid from its water phase is challenging, even though the boiling points are relatively distinct .
Análisis Bioquímico
Biochemical Properties
2-(2-Ethylcyclopropyl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain carboxylase enzymes, facilitating the formation of intermediate compounds in metabolic pathways. The interactions between 2-(2-Ethylcyclopropyl)acetic acid and these biomolecules are typically characterized by the formation of transient complexes, which can influence the rate and outcome of biochemical reactions .
Cellular Effects
2-(2-Ethylcyclopropyl)acetic acid influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, 2-(2-Ethylcyclopropyl)acetic acid can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Ethylcyclopropyl)acetic acid involves its binding interactions with biomolecules. This compound can act as an inhibitor or activator of certain enzymes, depending on the context. For instance, it may inhibit the activity of enzymes involved in fatty acid metabolism, leading to changes in lipid homeostasis. Additionally, 2-(2-Ethylcyclopropyl)acetic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Ethylcyclopropyl)acetic acid can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 2-(2-Ethylcyclopropyl)acetic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to 2-(2-Ethylcyclopropyl)acetic acid can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Ethylcyclopropyl)acetic acid vary with different dosages in animal models. At low doses, this compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as disruptions in metabolic pathways or cellular damage. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
2-(2-Ethylcyclopropyl)acetic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as carboxylases and dehydrogenases, leading to the formation of intermediate compounds that participate in broader metabolic networks. This compound’s involvement in metabolic pathways can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-Ethylcyclopropyl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of 2-(2-Ethylcyclopropyl)acetic acid can influence its bioavailability and activity within target tissues .
Subcellular Localization
2-(2-Ethylcyclopropyl)acetic acid exhibits specific subcellular localization patterns. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules depending on its localization within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethylcyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations to introduce the acetic acid moiety. One common method includes the reaction of ethyl diazoacetate with an alkene to form the cyclopropane ring, followed by hydrolysis to yield the acetic acid derivative.
Industrial Production Methods: Industrial production of 2-(2-Ethylcyclopropyl)acetic acid may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Ethylcyclopropyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Comparación Con Compuestos Similares
Cyclopropylacetic acid: Similar structure but without the ethyl substitution.
2-Cyclopropylpropanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
Uniqueness: 2-(2-Ethylcyclopropyl)acetic acid is unique due to the presence of both the ethyl group and the acetic acid moiety, which can influence its reactivity and interactions compared to other cyclopropyl derivatives .
Propiedades
IUPAC Name |
2-(2-ethylcyclopropyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJGQPRLFTAOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
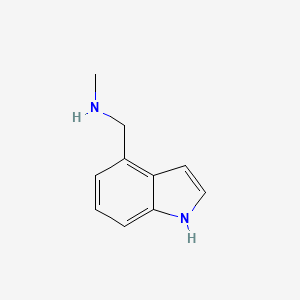
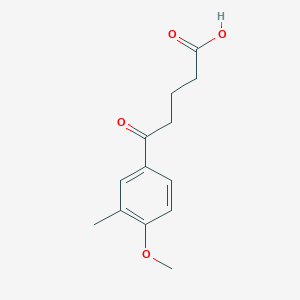
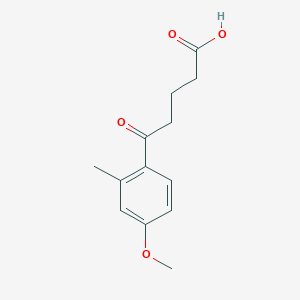
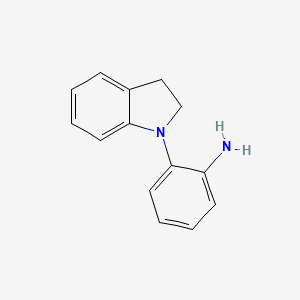
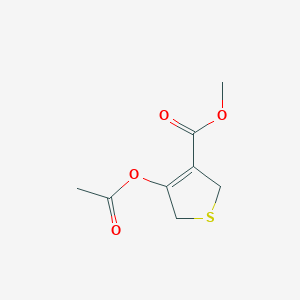
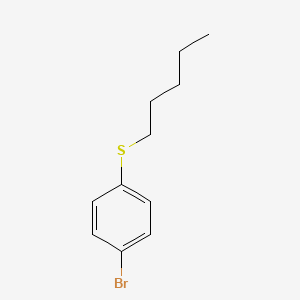
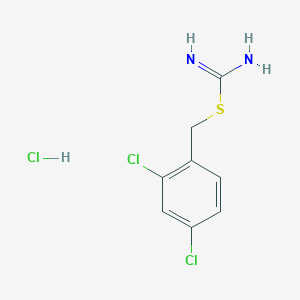
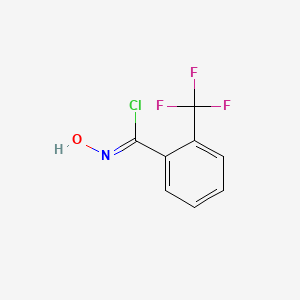
![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
